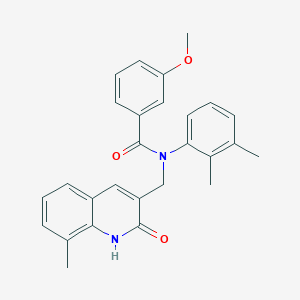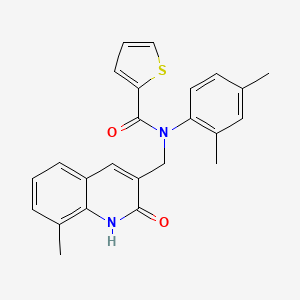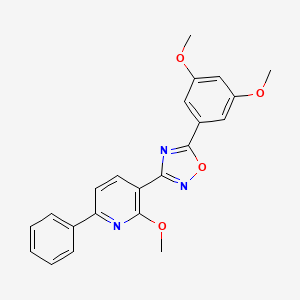
N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known by its abbreviated name, MEOPA. MEOPA is a type of oxadiazole compound that has been synthesized using various methods.
作用机制
The mechanism of action of MEOPA is not fully understood, but it is believed to involve the interaction of the compound with metal ions. MEOPA has been shown to selectively bind to copper ions, making it a potential candidate for use in copper ion detection.
Biochemical and Physiological Effects:
MEOPA has been shown to have antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
MEOPA has several advantages for use in laboratory experiments. It is a fluorescent probe that can be used for the detection of metal ions, making it a useful tool for researchers in the field of metal ion detection. However, MEOPA has limitations as well. It is a relatively new compound, and its properties and potential applications are still being studied. Additionally, the synthesis of MEOPA is a multi-step process that requires expertise in organic chemistry.
未来方向
For research on MEOPA include the development of new fluorescent probes and the investigation of its potential therapeutic applications.
合成方法
The synthesis of MEOPA involves a multi-step process that starts with the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate to form 3-(2-methoxyphenyl)-1-(ethoxycarbonyl)-1,2-dihydropyrazole-5-carboxylate. This intermediate product is then reacted with ethyl chloroacetate to form N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
MEOPA has been the subject of various scientific studies due to its potential applications in different fields. One of the primary areas of research for MEOPA is its use as a fluorescent probe for detecting metal ions. MEOPA has also been studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-16-13(19)9-6-10-14-17-15(18-21-14)11-7-4-5-8-12(11)20-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDCPRWMQGIVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

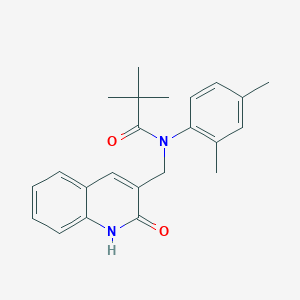
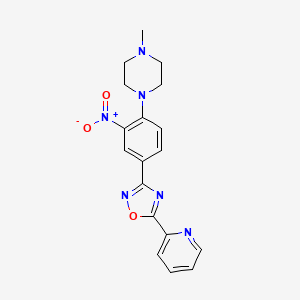
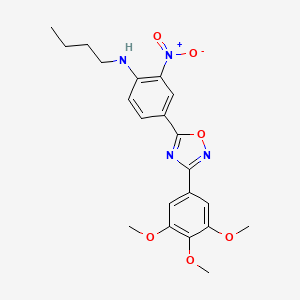


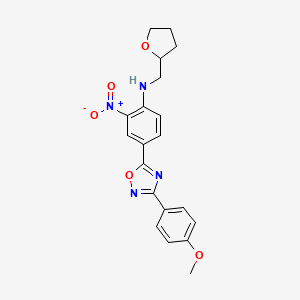
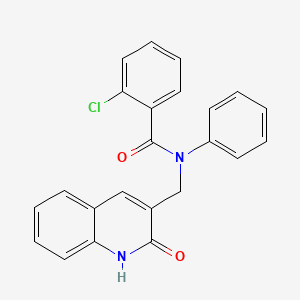
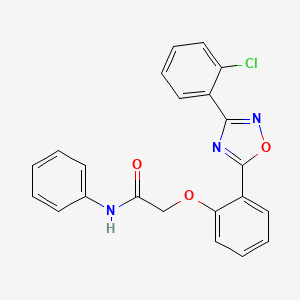
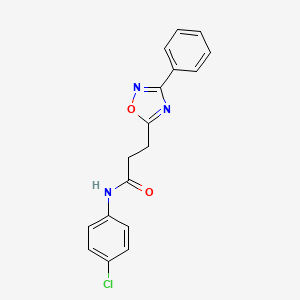
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
